molecular formula C22H22ClNO3S B4681230 4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

Cat. No. B4681230
M. Wt: 415.9 g/mol
InChI Key: HTFVZBKPQHAPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide, commonly known as CAY10505, is a sulfonamide-based compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the protein known as Smoothened (Smo), which is a key component of the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in embryonic development, tissue repair, and stem cell maintenance. Dysregulation of this pathway has been implicated in various types of cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. Therefore, CAY10505 has been studied extensively as a potential therapeutic agent for these diseases.

Mechanism of Action

CAY10505 acts as a 4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide inhibitor by binding to a specific pocket in the transmembrane domain of this compound. This prevents the activation of downstream signaling pathways, which normally lead to the transcription of Hedgehog target genes. By inhibiting this compound, CAY10505 effectively blocks the Hedgehog signaling pathway, which is often dysregulated in cancer cells.
Biochemical and physiological effects:
CAY10505 has been shown to have several biochemical and physiological effects in various cell types. For example, CAY10505 has been shown to inhibit the growth and survival of cancer cells, including basal cell carcinoma, medulloblastoma, and pancreatic cancer cells. CAY10505 has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, CAY10505 has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using CAY10505 in lab experiments is its specificity for 4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide. This allows researchers to selectively target the Hedgehog pathway without affecting other signaling pathways. Another advantage is its potency, as CAY10505 has been shown to have a high binding affinity for this compound. However, one limitation is that CAY10505 may not be suitable for in vivo studies, as it has poor solubility and bioavailability.

Future Directions

There are several future directions for the use of CAY10505 in scientific research. One direction is the development of more potent and selective 4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide inhibitors for use in cancer therapy. Another direction is the investigation of the role of the Hedgehog pathway in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the use of CAY10505 as a tool compound for studying the Hedgehog pathway in stem cell biology and tissue repair may also be explored.

Scientific Research Applications

CAY10505 has been widely used as a tool compound in scientific research to investigate the role of the Hedgehog pathway in various biological processes. For example, CAY10505 has been used to study the effects of Hedgehog signaling on pancreatic cancer cells, where it was found to inhibit cell proliferation and induce apoptosis. CAY10505 has also been used to investigate the role of Hedgehog signaling in the development of the nervous system, where it was found to be important for the differentiation of neural progenitor cells.

properties

IUPAC Name

4-butan-2-yl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S/c1-3-16(2)17-4-14-22(15-5-17)28(25,26)24-19-8-12-21(13-9-19)27-20-10-6-18(23)7-11-20/h4-16,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVZBKPQHAPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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